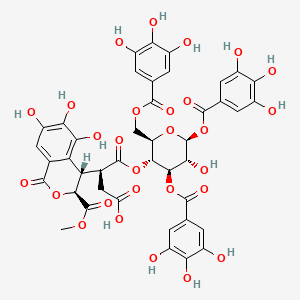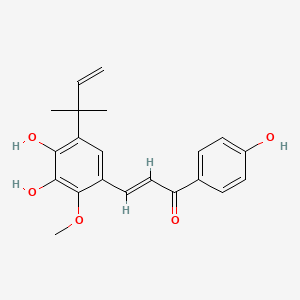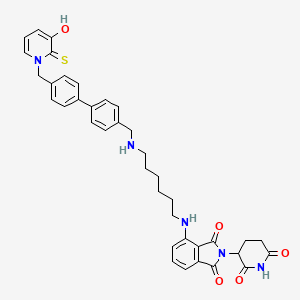
Pro-HD2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pro-HD2 is a selective, PROTAC-based degrader of histone deacetylase 6 (HDAC6). This compound is used primarily in scientific research to study the degradation of HDAC6, which plays a significant role in various cellular processes, including gene expression regulation and protein stability .
Vorbereitungsmethoden
Pro-HD2 is synthesized through a customized synthesis process. The synthetic route involves the use of specific reagents and conditions to achieve the desired molecular structure. The preparation method includes dissolving the compound in dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes.
Analyse Chemischer Reaktionen
Pro-HD2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.
Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Pro-HD2 has a wide range of scientific research applications, including:
Chemistry: Used to study the degradation of HDAC6 and its effects on gene expression and protein stability.
Biology: Employed in research to understand the role of HDAC6 in cellular processes and its potential as a therapeutic target.
Medicine: Investigated for its potential use in treating diseases related to HDAC6 dysregulation, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new therapeutic agents and in drug discovery research.
Wirkmechanismus
Pro-HD2 exerts its effects by selectively degrading HDAC6 through the PROTAC (proteolysis-targeting chimera) mechanism. This involves the recruitment of an E3 ubiquitin ligase to HDAC6, leading to its ubiquitination and subsequent degradation by the proteasome. The molecular targets of this compound include HDAC6, and the pathways involved are related to protein degradation and gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
Pro-HD2 is unique in its selective degradation of HDAC6. Similar compounds include:
HDAC6-IN-19: An HDAC6 inhibitor with an IC50 of 2.68 nM, which also inhibits HDAC1, HDAC2, and HDAC3.
J27644: A potent HDAC inhibitor that mitigates TGF-β-induced pulmonary fibrosis.
HDAC6-IN-21: An irreversible inhibitor of HDAC6.
These compounds share similarities in targeting HDAC6 but differ in their mechanisms of action and specificity.
Eigenschaften
Molekularformel |
C38H39N5O5S |
|---|---|
Molekulargewicht |
677.8 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-4-[6-[[4-[4-[(3-hydroxy-2-sulfanylidenepyridin-1-yl)methyl]phenyl]phenyl]methylamino]hexylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C38H39N5O5S/c44-32-9-6-22-42(38(32)49)24-26-12-16-28(17-13-26)27-14-10-25(11-15-27)23-39-20-3-1-2-4-21-40-30-8-5-7-29-34(30)37(48)43(36(29)47)31-18-19-33(45)41-35(31)46/h5-17,22,31,39-40,44H,1-4,18-21,23-24H2,(H,41,45,46) |
InChI-Schlüssel |
HIHPXBIPWILQLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCNCC4=CC=C(C=C4)C5=CC=C(C=C5)CN6C=CC=C(C6=S)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-(dimethylamino)benzoate](/img/structure/B12370814.png)



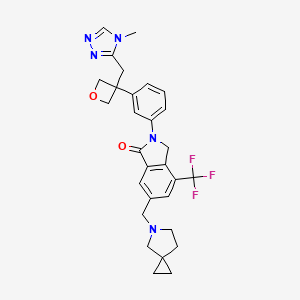

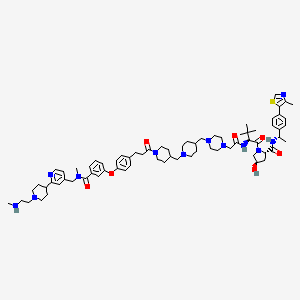
![disodium;chromium(3+);2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate;4-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate](/img/structure/B12370835.png)
